Tcy-NH2
Overview
Description
- Researchers commonly use it in studies related to inflammation and immunology .
tcY-NH2 (TFA): is a potent selective . It effectively inhibits thrombin- and AY-NH2-induced platelet aggregation and endostatin release.
Mechanism of Action
Target of Action
Tcy-NH2, also known as (trans-Cinnamoyl)-YPGKF-NH2, is a potent selective antagonist peptide for Protease-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in thrombin-induced platelet aggregation .
Mode of Action
This compound interacts with PAR4 and inhibits its activation . This interaction blocks the aggregation of platelets induced by thrombin, a key enzyme in the coagulation cascade .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the thrombin-PAR4 pathway . By blocking the activation of PAR4, this compound inhibits the downstream effects of thrombin, including platelet aggregation and endostatin release . Additionally, this compound also blocks the activation of the ERK pathway, which can mediate aortic vascular smooth muscle cell migration and proliferation .
Pharmacokinetics
It is soluble up to 1 mg/ml in water , which suggests that it may have good bioavailability
Result of Action
The inhibition of PAR4 by this compound leads to a decrease in thrombin-induced platelet aggregation and endostatin release . This can have significant effects at the molecular and cellular levels, including the prevention of blood clot formation and the regulation of angiogenesis . In animal models, this compound has been shown to alleviate liver injury, increase posttraumatic activation of CD4+ Tregs, and inhibit neutrophil recruitment .
Biochemical Analysis
Biochemical Properties
Tcy-NH2 interacts with several biomolecules, most notably with the Protease-Activated Receptor 4 (PAR4). It acts as a selective antagonist for PAR4, blocking the receptor’s activation . This interaction inhibits platelet aggregation caused by thrombin, without affecting ADP mediated aggregation . Furthermore, this compound also blocks the activation of the ERK pathway, a key signaling pathway involved in cell function .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking the activation of the ERK pathway . This can mediate aortic vascular smooth muscle cell migration and proliferation in rat models .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically with the Protease-Activated Receptor 4 (PAR4) . By acting as a selective antagonist, it inhibits the activation of PAR4, thereby blocking the downstream activation of the ERK pathway .
Dosage Effects in Animal Models
In animal models, this compound has been shown to alleviate liver injury in a Brain death (BD) rat model when administered at a dosage of 0.6 mg/kg . It has also been shown to increase posttraumatic activation of CD4+ Tregs within the draining lymph nodes in a burn injury mice model at the same dosage .
Preparation Methods
Synthetic Routes: The synthesis of tcY-NH2 (TFA) involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Reaction Conditions: The specific conditions depend on the synthetic protocol, but generally include coupling reactions, deprotection steps, and purification.
Industrial Production: While not widely used industrially, custom peptide synthesis services provide access to this compound (TFA) in research quantities.
Chemical Reactions Analysis
Reactions: tcY-NH2 (TFA) may undergo various reactions, including amidation, deprotection, and coupling reactions during SPPS.
Common Reagents and Conditions: Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotection agents (e.g., piperidine) are essential.
Major Products: The primary product is the fully assembled this compound (TFA) peptide.
Scientific Research Applications
Chemistry: Used as a tool to study PAR4 receptor function and platelet activation.
Biology: Investigated for its impact on inflammation pathways and immune responses.
Medicine: Potential applications in anticoagulant therapies or as a research probe.
Industry: Limited industrial applications, but research-grade availability supports scientific investigations.
Comparison with Similar Compounds
Uniqueness: tcY-NH2 (TFA) stands out due to its specific PAR4 selectivity.
Similar Compounds: While not identical, other PAR4 antagonists include vorapaxar and BMS-986120.
Biological Activity
Tcy-NH2, also known as this compound, is a peptide that acts as a selective antagonist for protease-activated receptor 4 (PAR4). This compound has garnered attention in various biological studies due to its role in modulating cellular responses related to coagulation, inflammation, and cancer progression. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications in disease contexts.
This compound functions primarily by inhibiting the activation of PAR4, which is implicated in several physiological and pathological processes. PAR4 is activated by thrombin and other proteases, leading to various downstream signaling pathways that affect platelet aggregation, vascular permeability, and cancer cell behavior.
Key Actions of this compound:
- Inhibition of Platelet Aggregation : this compound has been shown to significantly reduce thrombin-induced platelet aggregation. In vitro studies demonstrated that pre-treatment with this compound attenuates aggregation responses triggered by PAR4 agonists such as AYPGKF-NH2 .
- Modulation of Endostatin Release : Research indicates that this compound can influence the release of endostatin from platelets. Endostatin is known for its anti-angiogenic properties, suggesting that this compound may play a role in regulating angiogenesis through its effects on PAR4 signaling .
1. Impact on Coagulation and Inflammation
This compound has been implicated in modulating coagulopathy and inflammatory responses. In vivo studies have shown that administration of this compound can alter the dynamics of thrombus formation and leukocyte recruitment during inflammatory processes .
2. Role in Cancer Biology
This compound's inhibition of PAR4 has significant implications for cancer research. PAR4 activation promotes tumor growth and metastasis through various mechanisms, including enhanced angiogenesis and cell motility. By blocking PAR4 activation, this compound may hinder these processes:
- Tumor Growth : Studies indicate that inhibiting PAR4 with this compound can reduce tumor growth rates in xenograft models, highlighting its potential as a therapeutic agent against certain cancers .
- Angiogenesis Regulation : The modulation of endostatin release by this compound suggests it may also impact angiogenesis indirectly by altering the balance between pro-angiogenic and anti-angiogenic factors released from platelets .
Case Studies
Several case studies have illustrated the potential therapeutic applications of this compound:
- Gastric Ulcer Healing : In a rat model, treatment with a PAR1 antagonist alongside this compound showed impaired healing of gastric ulcers, indicating the importance of PAR signaling pathways in tissue repair mechanisms .
- Cancer Metastasis : A study involving breast cancer cells demonstrated that this compound could significantly reduce cell migration and invasion in response to thrombin stimulation, suggesting its utility in preventing metastasis .
Properties
IUPAC Name |
(2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H49N7O7.C2HF3O2/c41-22-8-7-14-31(38(52)46-32(37(42)51)24-28-12-5-2-6-13-28)44-36(50)26-43-39(53)34-15-9-23-47(34)40(54)33(25-29-16-19-30(48)20-17-29)45-35(49)21-18-27-10-3-1-4-11-27;3-2(4,5)1(6)7/h1-6,10-13,16-21,31-34,48H,7-9,14-15,22-26,41H2,(H2,42,51)(H,43,53)(H,44,50)(H,45,49)(H,46,52);(H,6,7)/b21-18+;/t31-,32-,33-,34-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJKBSZTPQERHW-USBDLMLUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)/C=C/C3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50F3N7O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746616 | |
Record name | Trifluoroacetic acid--N-[(2E)-3-phenylprop-2-enoyl]-L-tyrosyl-L-prolylglycyl-L-lysyl-L-phenylalaninamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327177-34-4 | |
Record name | Trifluoroacetic acid--N-[(2E)-3-phenylprop-2-enoyl]-L-tyrosyl-L-prolylglycyl-L-lysyl-L-phenylalaninamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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